N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
The synthesis of N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 2-ethylphenylamine with a suitable diketone to form the hexahydroquinoline coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives, which have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a lead compound in the development of new drugs due to its unique structure and biological activity.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-cancer activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides: These compounds also have potential antibacterial and anticancer activities but differ in their structural features and specific biological targets.
Paracetamol derivatives: These compounds are widely used as analgesics and anti-inflammatory agents.
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-2-15-8-6-7-11-20(15)25-23(28)19-14-18-21(26-24(19)29)12-17(13-22(18)27)16-9-4-3-5-10-16/h3-11,14,17H,2,12-13H2,1H3,(H,25,28)(H,26,29) |
InChI Key |
UCACQPLZFAPTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(CC(CC3=O)C4=CC=CC=C4)NC2=O |
Origin of Product |
United States |
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